Cas no 2227804-30-8 ((2R)-2-(pent-1-en-1-yl)oxirane)

(2R)-2-(pent-1-en-1-yl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2R)-2-(pent-1-en-1-yl)oxirane
- EN300-1799836
- 2227804-30-8
-
- インチ: 1S/C7H12O/c1-2-3-4-5-7-6-8-7/h4-5,7H,2-3,6H2,1H3/b5-4+/t7-/m1/s1
- InChIKey: ORAIMNMTGKSZOF-SMMXGFFBSA-N
- ほほえんだ: O1C[C@H]1/C=C/CCC
計算された属性
- せいみつぶんしりょう: 112.088815002g/mol
- どういたいしつりょう: 112.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 12.5Ų
(2R)-2-(pent-1-en-1-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799836-5.0g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1799836-0.05g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1799836-2.5g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1799836-10.0g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1799836-0.1g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1799836-1g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1799836-5g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1799836-10g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1799836-0.25g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1799836-1.0g |
(2R)-2-(pent-1-en-1-yl)oxirane |
2227804-30-8 | 1g |
$1543.0 | 2023-06-02 |
(2R)-2-(pent-1-en-1-yl)oxirane 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
(2R)-2-(pent-1-en-1-yl)oxiraneに関する追加情報
Introduction to (2R)-2-(pent-1-en-1-yl)oxirane and Its Significance in Modern Chemical Research
Compound with the CAS number 2227804-30-8 is a highly intriguing molecule known by its systematic name, (2R)-2-(pent-1-en-1-yl)oxirane. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and functional properties. The presence of a stereogenic center at the second carbon atom, combined with an oxirane ring, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The oxirane ring, commonly known as an epoxide, is a three-membered cyclic ether that is widely utilized in chemical synthesis due to its high reactivity. The stereospecific nature of (2R)-2-(pent-1-en-1-yl)oxirane allows for precise control over the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity.
In recent years, there has been a surge in research focused on the development of novel methodologies for the synthesis and functionalization of epoxides. The compound (2R)-2-(pent-1-en-1-yl)oxirane has been employed in various synthetic strategies, including ring-opening polymerization and transition-metal-catalyzed reactions. These approaches have not only expanded the synthetic toolbox but also provided new insights into the reactivity and selectivity of oxirane derivatives.
One of the most notable applications of (2R)-2-(pent-1-en-1-yl)oxirane is in the field of drug discovery. The oxirane ring can be functionalized to introduce various pharmacophores, making it an excellent scaffold for designing new therapeutic agents. For instance, recent studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical in the treatment of diseases such as cancer and HIV/AIDS. The stereochemistry of the molecule plays a pivotal role in determining the binding affinity and efficacy of these inhibitors.
The compound's reactivity also makes it a valuable tool in materials science. Researchers have explored its use in the development of novel polymers and coatings that exhibit enhanced mechanical properties and biodegradability. These advancements highlight the broad applicability of (2R)-2-(pent-1-en-1-yl)oxirane beyond pharmaceuticals and underscore its importance as a building block in modern chemical research.
In conclusion, (2R)-2-(pent-1-en-1-yl)oxirane (CAS no. 2227804-30-8) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in various scientific disciplines. Its unique properties and wide range of applications make it a cornerstone in contemporary chemical research, driving advancements that have far-reaching implications for medicine, materials science, and beyond.
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